molecular formula C18H22ClN3O2S B12264332 5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12264332
M. Wt: 379.9 g/mol
InChI Key: GGUUTGAXWAUYNZ-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzothiazole core with various functional groups, including a chloro, methyl, morpholine, and piperidine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed on the benzothiazole core to introduce the chloro and methyl groups.

    Attachment of the Piperidine and Morpholine Groups: The piperidine and morpholine groups are introduced through nucleophilic substitution reactions, often using reagents like piperidine and morpholine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the chloro group to yield the corresponding hydrogenated product.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and morpholine groups, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse functional groups that can interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the morpholine and piperidine groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylbenzothiazole: Lacks the morpholine and piperidine groups, making it less versatile.

    4-Methyl-2-(piperidin-1-yl)benzothiazole: Does not have the chloro and morpholine groups, affecting its biological activity.

Uniqueness

5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H22ClN3O2S

Molecular Weight

379.9 g/mol

IUPAC Name

[1-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H22ClN3O2S/c1-12-14(19)4-5-15-16(12)20-18(25-15)22-6-2-3-13(11-22)17(23)21-7-9-24-10-8-21/h4-5,13H,2-3,6-11H2,1H3

InChI Key

GGUUTGAXWAUYNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4)Cl

Origin of Product

United States

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